N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide
Description
N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole to the 2-nitrobenzenesulfonamide moiety, which introduces strong electron-withdrawing properties due to the nitro group. Its synthesis likely involves multi-step reactions, including cyclization and nucleophilic substitutions, as inferred from analogous pathways in related compounds .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-16(27-18(21-12)13-5-4-6-14(19)11-13)9-10-20-28(25,26)17-8-3-2-7-15(17)22(23)24/h2-8,11,20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWASHDGYWTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole moiety, a fluorophenyl group, and a nitrobenzene sulfonamide functional group. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941987-13-9 |
| Molecular Formula | C₁₈H₁₆FN₃O₄S₂ |
| Molecular Weight | 421.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Nucleophilic Aromatic Substitution : Introduction of the fluorophenyl group.
- Formation of Nitrobenzene Sulfonamide : Coupling with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes or receptors. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of target enzymes, thereby preventing substrate interaction.
- Receptor Modulation : Altering receptor activity which can lead to downstream effects in cellular signaling pathways.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Antibacterial Evaluation
- In a study evaluating the antibacterial properties of thiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Cytotoxicity Assessment
- A cytotoxicity assay on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death with IC50 values indicating potent anticancer activity.
-
Inflammatory Response Modulation
- In vivo studies showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in managing inflammatory conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Systems and Functional Group Variations
The target compound shares structural motifs with several classes of heterocyclic sulfonamides. Key comparisons include:
Key Observations :
- The nitro group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy or halogens in ). This may enhance sulfonamide acidity, influencing binding interactions .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The nitro group in the target compound increases sulfonamide acidity (pKa ~ 8–10), compared to chlorine or bromine substituents in compounds (pKa ~ 10–12) .
- Fluorine Positioning : The 3-fluorophenyl group in the target may induce steric and electronic effects distinct from 2,4-difluorophenyl analogs in , altering binding to hydrophobic pockets .
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of 3-fluorophenyl-substituted thiourea with α-haloketones under reflux in ethanol .
- Sulfonamide coupling : Reacting the thiazole intermediate with 2-nitrobenzenesulfonyl chloride in dichloromethane using triethylamine as a base .
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield compared to traditional reflux (6–8 hours) .
| Method | Time | Yield (%) | Conditions |
|---|---|---|---|
| Reflux | 8h | 55–60 | Ethanol, 80°C |
| Microwave | 30min | 75–80 | 300 W, DMF |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole ring planarity, sulfonamide geometry) .
- NMR spectroscopy : Key signals include the 3-fluorophenyl proton resonances (δ 7.2–7.6 ppm) and methylene protons adjacent to the thiazole (δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 446.0821 (calculated: 446.0819) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli with 24-hour incubation .
- Cytotoxicity screening : MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ calculation) .
- Dose-response curves : Test concentrations from 1–100 μM to identify active ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Compare analogs with substituents at the thiazole 4-position (e.g., methyl vs. ethyl) to assess steric effects .
- Sulfonamide variations : Replace 2-nitrobenzenesulfonamide with 4-nitro or methoxy groups to study electronic impacts .
- Biological testing : Correlate substituent changes with IC₅₀ shifts in enzymatic assays (e.g., COX-2 inhibition) .
| Analog | Thiazole Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent | 4-methyl | 12.3 |
| A | 4-ethyl | 8.7 |
| B | 4-chloro | 23.1 |
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity vs. low cellular efficacy)?
- Methodological Answer :
- Assay validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
- Permeability studies : Use Caco-2 monolayers to assess membrane penetration (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) .
- Metabolite profiling : LC-MS/MS to identify degradation products in cell media .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodological Answer :
- Target identification : Chemoproteomics using immobilized compound pulldowns with LC-MS/MS analysis .
- Kinase profiling : Screen against a panel of 100+ kinases at 1 μM to identify off-target effects .
- Molecular docking : Model interactions with COX-2 (PDB: 6COX) to predict binding affinity .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
